3-(azepane-1-carbonyl)-1-[(2-fluorophenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
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Overview
Description
3-(azepane-1-carbonyl)-1-[(2-fluorophenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic compound that belongs to the class of benzothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-carbonyl)-1-[(2-fluorophenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multi-step organic reactions. The starting materials might include azepane, fluorobenzyl chloride, and benzothiadiazine derivatives. Common reaction conditions could involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Palladium on carbon (Pd/C), triethylamine (TEA)
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the benzyl or azepanyl moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halides, alkylating agents
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(azepane-1-carbonyl)-1-[(2-fluorophenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(azepane-1-carbonyl)-1-[(2-fluorophenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Pathways Involved: The compound may affect various biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine Derivatives: Other benzothiadiazine derivatives may have similar structures but different substituents, leading to varied biological activities.
Fluorobenzyl Compounds: Compounds with fluorobenzyl groups may share some chemical properties but differ in their overall activity.
Uniqueness
The uniqueness of 3-(azepane-1-carbonyl)-1-[(2-fluorophenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
azepan-1-yl-[1-[(2-fluorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c22-17-10-4-3-9-16(17)15-25-18-11-5-6-12-19(18)29(27,28)20(23-25)21(26)24-13-7-1-2-8-14-24/h3-6,9-12H,1-2,7-8,13-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNUNHFJRFVUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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